2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific pharmacological or chemical properties that make it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.
Chlorination: Introduction of the chlorine atom at the 6-position of the quinazolinone ring using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Acylation: The acylation of the quinazolinone core with 2-furylmethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may target the quinazolinone core or other functional groups.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, substitution of the chlorine atom may yield a variety of substituted quinazolinone derivatives with different biological activities.
Scientific Research Applications
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: Investigating its pharmacological properties, such as anticancer, anti-inflammatory, or antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with known biological activities.
6-Chloro-2-phenylquinazolin-4(3H)-one: A closely related compound with a similar structure.
N-(2-Furylmethyl)acetamide: A compound with the same acetamide moiety but lacking the quinazolinone core.
Uniqueness
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(furan-2-yl)methyl]acetamide is unique due to the combination of the quinazolinone core, the chlorine substitution, and the furylmethylacetamide moiety. This unique structure may confer specific biological or chemical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNLHFRDKFTISR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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